(E)-1-(3-chlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
The compound (E)-1-(3-chlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a structurally complex urea derivative featuring a quinazolinone core substituted with a thiophen-2-ylmethyl group. The E-configuration indicates the spatial orientation of the urea moiety relative to the quinazolinone system. The 3-chlorophenyl group may enhance lipophilicity and target binding, while the thiophene moiety could improve solubility or participate in π-π interactions with aromatic residues in biological targets .
Properties
CAS No. |
941895-62-1 |
|---|---|
Molecular Formula |
C20H15ClN4O2S |
Molecular Weight |
410.88 |
IUPAC Name |
1-(3-chlorophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C20H15ClN4O2S/c21-13-5-3-6-14(11-13)22-19(26)24-18-16-8-1-2-9-17(16)23-20(27)25(18)12-15-7-4-10-28-15/h1-11H,12H2,(H2,22,24,26) |
InChI Key |
HUBMEAWFDAUAPF-HKOYGPOVSA-N |
SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CS3)NC(=O)NC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-1-(3-chlorophenyl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a derivative of quinazoline and has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorophenyl isocyanate with a thiophene derivative and a quinazoline precursor. The reaction conditions can vary, but common methods include refluxing in organic solvents and purification through chromatography. The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, a related compound demonstrated strong efficacy against delavirdine-resistant strains of reverse transcriptase with an IC50 of 1.1 µM . This suggests that the compound may also possess similar mechanisms of action against viral targets.
Anticancer Activity
Research has shown that quinazoline derivatives often exhibit anticancer properties. In vitro studies revealed that related compounds can induce apoptosis in cancer cell lines. For example, a study indicated that modifications at the 2-position of the quinazoline ring significantly enhanced cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values as low as 0.5 µM .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise as a COX-II inhibitor, which is relevant in the treatment of inflammatory diseases. Compounds in this class have been reported to exhibit selectivity towards COX-II with IC50 values ranging from 0.52 to 22.25 µM .
Study 1: Antiviral Efficacy
In a study examining the antiviral activity of various quinazoline derivatives, this compound was tested against HIV strains. The results indicated that modifications at the thiophene position significantly increased antiviral potency compared to unmodified derivatives.
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of quinazoline derivatives found that this compound exhibited notable cytotoxic effects on breast cancer cell lines. The study reported an IC50 value of approximately 0.8 µM, highlighting its potential as a lead compound for further development.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Observations:
- Complexity vs. Activity: The target compound’s quinazolinone-thiophene scaffold distinguishes it from simpler aryl ureas (e.g., 6f, 6g, 6h ), which lack the fused heterocyclic system. This structural feature may confer enhanced binding to kinases or other enzymatic targets compared to non-cyclic ureas .
- Substituent Effects : The thiophen-2-ylmethyl group in the target compound contrasts with the thiazolyl-piperazine chain in Compound 2k . While both substituents are heterocyclic, the thiophene’s smaller size and sulfur atom may alter electronic properties or metabolic stability.
- Biological Relevance: Compound T.2 and T.14 () demonstrate that chlorophenyl ureas with extended substituents (e.g., triazolyl or styryl groups) exhibit antiangiogenic and immunomodulatory effects. The target compound’s quinazolinone-thiophene system may similarly target VEGFR-2 or PD-L1 but with distinct binding kinetics due to its rigid core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
